molecular formula C19H16O2 B3128942 2-[(E)-2-methoxy-2-phenylethenyl]-5-phenylfuran CAS No. 339009-51-7

2-[(E)-2-methoxy-2-phenylethenyl]-5-phenylfuran

Cat. No.: B3128942
CAS No.: 339009-51-7
M. Wt: 276.3 g/mol
InChI Key: YWBMEZGFBQAOOL-XMHGGMMESA-N
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Description

2-[(E)-2-Methoxy-2-phenylethenyl]-5-phenylfuran is an organic compound characterized by its unique structure, which includes a furan ring substituted with phenyl and methoxy-phenylethenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[(E)-2-methoxy-2-phenylethenyl]-5-phenylfuran typically involves the Suzuki–Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and an organoboron compound. The general reaction conditions include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like dimethylformamide (DMF) or toluene .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions: 2-[(E)-2-Methoxy-2-phenylethenyl]-5-phenylfuran can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The phenylethenyl group can be reduced to form phenylethyl derivatives.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Nucleophilic substitution using reagents like sodium hydride and alkyl halides.

Major Products:

    Oxidation: Furanones and related compounds.

    Reduction: Phenylethyl derivatives.

    Substitution: Various substituted furan derivatives.

Scientific Research Applications

2-[(E)-2-Methoxy-2-phenylethenyl]-5-phenylfuran has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a pharmacophore in drug design.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 2-[(E)-2-methoxy-2-phenylethenyl]-5-phenylfuran involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

    2-Methoxy-2-phenylethanol: A related compound with a similar methoxy-phenyl structure but different functional groups.

    2-Phenylethenylfuran: Similar structure but lacks the methoxy group.

Uniqueness: 2-[(E)-2-Methoxy-2-phenylethenyl]-5-phenylfuran is unique due to the presence of both the methoxy and phenylethenyl groups, which confer distinct chemical and physical properties.

Properties

IUPAC Name

2-[(E)-2-methoxy-2-phenylethenyl]-5-phenylfuran
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16O2/c1-20-19(16-10-6-3-7-11-16)14-17-12-13-18(21-17)15-8-4-2-5-9-15/h2-14H,1H3/b19-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWBMEZGFBQAOOL-XMHGGMMESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=CC1=CC=C(O1)C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO/C(=C/C1=CC=C(O1)C2=CC=CC=C2)/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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